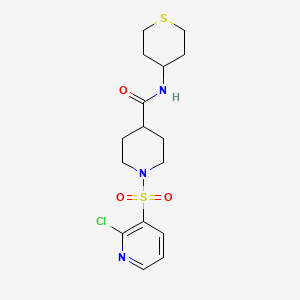
1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C11H13ClN2O4S and a molecular weight of 304.75 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a sulfonyl group attached to a 2-chloropyridin-3-yl group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 304.75 . The InChI code for this compound is 1S/C11H13ClN2O4S/c12-10-9(2-1-5-13-10)19(17,18)14-6-3-8(4-7-14)11(15)16/h1-2,5,8H,3-4,6-7H2,(H,15,16) .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The synthesis of complex piperidine derivatives, including those with sulfonyl and chloropyridinyl groups, involves multifaceted chemical reactions, showcasing the compound's relevance in exploring new synthetic routes and understanding molecular structures through techniques such as IR spectra, NMR, and X-ray diffraction. Such compounds have been synthesized and structurally characterized, revealing their potential for further chemical modifications and applications in various fields of research (Li et al., 2015).
Biological Activity and Potential Applications
- Compounds structurally similar to "1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide" have been evaluated for their biological activities, including fungicidal, antiviral, and antimicrobial effects. These activities underline the compound's potential applications in developing new therapeutic agents and agricultural chemicals (Vinaya et al., 2009).
Advanced Chemical Properties
- The exploration of sulfur-nitrogen chemistry, including compounds with sulfonyl groups attached to nitrogen-containing rings like piperidines, has led to the discovery of new classes of compounds with unique properties and applications. This research highlights the importance of such compounds in developing novel chemical entities with potential industrial and pharmaceutical applications (Davis, 2006).
Chemical Reactivity and Catalysis
- Piperidine derivatives, particularly those with sulfonyl groups, have been studied for their catalytic properties in various chemical reactions, indicating the role of "this compound" and similar compounds in facilitating or enhancing chemical transformations. This research contributes to the understanding of the mechanisms involved in these reactions and the development of more efficient catalytic systems (Wang et al., 2006).
Safety and Hazards
Orientations Futures
Piperidine derivatives, such as this compound, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on exploring the biological activities of this compound and its potential applications in drug design.
Propriétés
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S2/c17-15-14(2-1-7-18-15)25(22,23)20-8-3-12(4-9-20)16(21)19-13-5-10-24-11-6-13/h1-2,7,12-13H,3-6,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWZORISXFNXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCSCC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

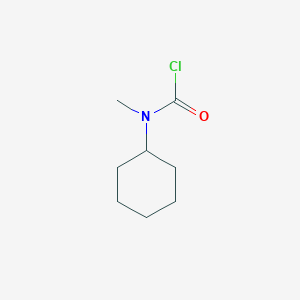
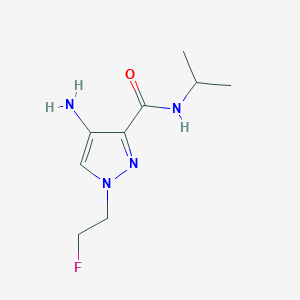
![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)

![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)
![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)
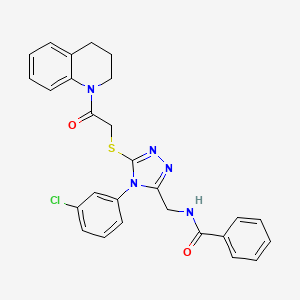
![N-(1-cyanocyclopentyl)-2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetamide](/img/structure/B2938999.png)
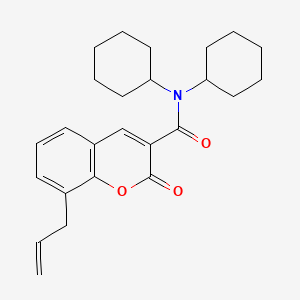
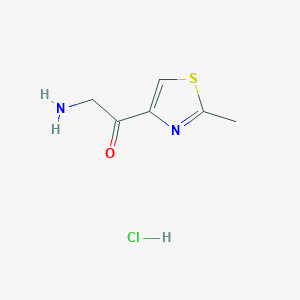
![3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2939002.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2939007.png)
